2-(Aminomethyl)pentanedioic acid

Neuroscience Pain Research Calcium Channel Modulation

Researchers need selective, high-affinity probes for voltage-gated calcium channel (α2δ-1) studies without off-target effects. This β²-amino acid analog offers superior binding vs. gabapentin. - **Higher affinity**: IC50 = 52 nM (2.7x higher than gabapentin @ 140 nM) - reduces working concentrations & non-specific effects. - **Excellent selectivity**: >20-fold over peripheral benzodiazepine receptor. - **Unique property**: Clean thermal cyclization to lactam - enables novel synthetic routes. - **High solubility**: >25 mg/mL in water (vs. pregabalin's 5.4 mg/mL). - **Stock status**: Research quantities available for same-day dispatch.

Molecular Formula C6H11NO4
Molecular Weight 161.16 g/mol
CAS No. 13734-58-2
Cat. No. B083223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)pentanedioic acid
CAS13734-58-2
SynonymsPentanedioic acid, 2-(aminomethyl)-
Molecular FormulaC6H11NO4
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C(CN)C(=O)O
InChIInChI=1S/C6H11NO4/c7-3-4(6(10)11)1-2-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)
InChIKeyLFKXMUNHFXEROA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Aminomethyl)pentanedioic Acid Overview


2-(Aminomethyl)pentanedioic acid (CAS 13734-58-2), a β²-amino acid analog of the inhibitory neurotransmitter GABA, is a research compound with the molecular formula C₆H₁₁NO₄ and a molecular weight of 161.16 g/mol . It is a structural analog of gabapentin and pregabalin but possesses a linear backbone with two carboxylic acid groups. Its primary known mechanism of action involves high-affinity binding to the α2δ subunit of voltage-gated calcium channels [1]. The compound also exhibits a unique thermal behavior, cyclizing upon heating to form a lactam [2].

Why 2-(Aminomethyl)pentanedioic Acid Is Not Interchangeable with Analogs


While 2-(Aminomethyl)pentanedioic acid shares the α2δ calcium channel binding site with gabapentin and pregabalin [1], its distinct molecular structure confers a unique combination of binding affinity, physical properties, and chemical behavior that preclude simple substitution. Differences in potency at the primary target [2], a selective profile across other receptor classes, and a specific thermal degradation pathway [3] create a distinct research fingerprint. These quantitative and qualitative differences, detailed below, make generic interchangeability scientifically unsound for applications ranging from CNS target engagement studies to chemical synthesis.

Quantitative Differentiation from Key Analogs


Higher Affinity for α2δ-1 Subunit vs. Gabapentin

2-(Aminomethyl)pentanedioic acid demonstrates an IC₅₀ of 52 nM for the α2δ subunit of voltage-gated calcium channels [1], which is approximately 2.7-fold more potent than the prototypical ligand gabapentin, which has a reported IC₅₀ of 140 nM in a comparable assay [2].

Neuroscience Pain Research Calcium Channel Modulation

Selectivity for α2δ-1 Over Peripheral Benzodiazepine Receptor

In contrast to some GABA analogs that exhibit promiscuous binding, 2-(Aminomethyl)pentanedioic acid demonstrates a high degree of selectivity. While it binds with high affinity to the α2δ-1 subunit (IC₅₀ = 52 nM) [1], its binding affinity for the peripheral benzodiazepine receptor (PBR) in rat tissue is weak, with a pIC₅₀ of 5.94 (equivalent to an IC₅₀ of approximately 1.15 μM) [2]. This represents a >20-fold selectivity window for its primary target over PBR.

Neuropharmacology Selectivity Screening Off-Target Profiling

Thermal Cyclization to Lactam vs. Decomposition

Upon heating, 2-(Aminomethyl)pentanedioic acid undergoes a specific intramolecular cyclization, losing water to form a lactam [1]. This behavior is a key differentiator from structurally similar analogs. Specifically, while the shorter-chain 2-(aminomethyl)butanedioic acid also cyclizes, the longer-chain analogs 2-(aminomethyl)hexanedioic acid and 2-(aminomethyl)heptanedioic acid undergo non-specific decomposition without forming a lactam [1].

Chemical Stability Analytical Chemistry Process Chemistry

Higher Water Solubility than Pregabalin

2-(Aminomethyl)pentanedioic acid is highly soluble in water, with empirical data indicating a solubility of at least 25 mg/mL (equivalent to 50 mM) [1]. Calculated estimates suggest even higher solubility, up to 1e+006 mg/L . This contrasts with the more lipophilic drug pregabalin, which has a reported water solubility of 5.4 mg/mL [2].

Pre-formulation Solubility Physicochemical Properties

2-(Aminomethyl)pentanedioic Acid Application Scenarios


High-Affinity Probe for α2δ Calcium Channel Subunit Research

With an IC₅₀ of 52 nM at the α2δ-1 subunit [1], 2-(Aminomethyl)pentanedioic acid is a superior molecular probe compared to gabapentin (IC₅₀ = 140 nM) for investigating the role of this target in pain, epilepsy, and other neurological processes. Its 2.7-fold higher affinity allows for lower working concentrations, reducing the risk of non-specific effects and improving signal-to-noise ratios in binding and functional assays.

Lead Optimization for CNS-Targeting Gabapentinoids

The compound's favorable profile, combining high target affinity [1], significant aqueous solubility (>25 mg/mL) [2], and a >20-fold selectivity window over the peripheral benzodiazepine receptor [3], makes it a compelling starting point for medicinal chemistry campaigns. Its physicochemical properties offer potential advantages in formulation and ADME profiles compared to first-generation drugs like pregabalin, which has lower water solubility (5.4 mg/mL) [4].

Synthetic Intermediate for Lactam-Based Building Blocks

The unique ability of 2-(Aminomethyl)pentanedioic acid to undergo clean thermal cyclization to a lactam [5] offers a distinct synthetic route to novel chemical scaffolds. This property can be exploited to generate lactam-containing building blocks or to create structurally defined degradation products for analytical method development, a capability not shared by its longer-chain homologs which decompose non-specifically upon heating.

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